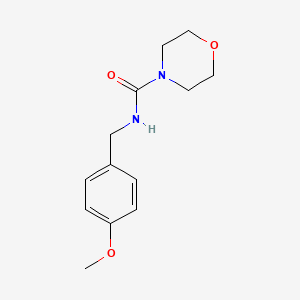

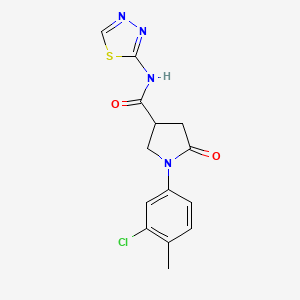

![molecular formula C20H22FN5O B5555827 N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)

N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of related fluorophenyl piperazinyl compounds involves electrophilic fluorination and palladium catalysis, indicating a complex synthetic route involving multiple steps and specialized reagents (Eskola et al., 2002).

Molecular Structure Analysis

- The molecular structure of similar compounds typically involves complex ring structures and substituents like fluorophenyl and piperazinyl, suggesting a multifaceted molecular architecture (Back & Nakajima, 2000).

Chemical Reactions and Properties

- Compounds with similar structures show potent reactivity and binding affinity in biological assays, reflecting their significant chemical reactivity (Menciu et al., 1999).

Physical Properties Analysis

- The physical properties of such compounds often include high specificity and potency in biological systems, indicating well-defined physical characteristics that affect their biological interactions (Westaway et al., 2009).

Chemical Properties Analysis

- Chemical properties of these compounds often include high affinity for specific biological receptors, indicating a strong chemical interaction potential (Doll et al., 1999).

Wissenschaftliche Forschungsanwendungen

Dopamine and Serotonin Receptor Affinity

- Research indicates that derivatives of 1-(4-fluorophenyl)-1H-indoles, similar in structure to the compound , have shown potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This has implications for their use in central nervous system studies and potential therapeutic applications (Perregaard et al., 1992).

Serotonin 5-HT2 Antagonists

- Compounds structurally related to N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine have been synthesized and studied for their high affinity and selectivity for serotonin 5-HT2 receptors, differing from dopamine D2 receptors and alpha 1 adrenoceptors. This research aids in understanding and developing treatments for psychiatric disorders (Andersen et al., 1992).

Corrosion Inhibition

- Piperidine derivatives, which share a structural component with the compound , have been investigated for their potential as corrosion inhibitors on metal surfaces. This has applications in materials science and engineering (Kaya et al., 2016).

Fluorimetric and Colorimetric Probes

- Derivatives of naphthalimide, which include structural elements similar to N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine, have been developed as fluorimetric and colorimetric probes. This has applications in environmental monitoring and chemical sensing (Lee et al., 2013).

Novel Neuroleptic Agents

- Certain piperidinyl-indole derivatives have been identified as novel neuroleptic agents, suggesting their potential use in treating psychiatric conditions (Westaway et al., 2009).

Acetylcholinesterase Inhibitor for Alzheimer's Disease

- Compounds with structural similarity to the compound have been studied as acetylcholinesterase inhibitors, indicating potential for treating Alzheimer's disease (Smith et al., 1997).

Wirkmechanismus

While the specific mechanism of action for “N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine” is not mentioned in the retrieved papers, it’s worth noting that indole derivatives have been found in many of the important synthetic drug molecules which bind with high affinity to multiple receptors, helpful in developing new useful derivatives .

Zukünftige Richtungen

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The broad range of structurally-diverse starting materials available for each of the aryl hydrazine, ketone, and alkyl halide components makes the process amenable to rapid generation of trisubstituted indole libraries . This opens up exciting future directions for the development of new drugs and therapies.

Eigenschaften

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[4-(pyrimidin-2-ylamino)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O/c1-13-16(15-4-2-5-17(21)19(15)24-13)12-18(27)26-10-6-14(7-11-26)25-20-22-8-3-9-23-20/h2-5,8-9,14,24H,6-7,10-12H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMMNHVJFAJLGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCC(CC3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

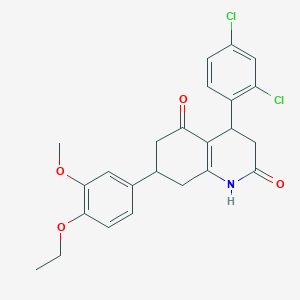

![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

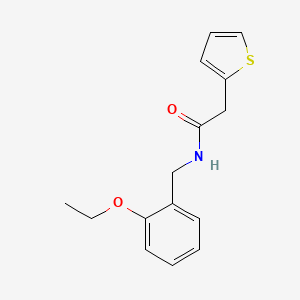

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)

![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

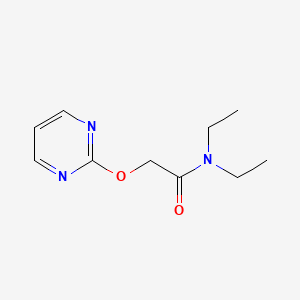

![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)

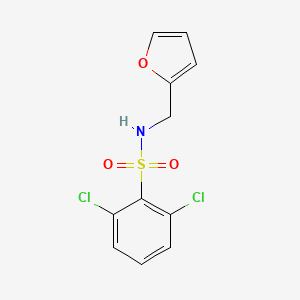

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)